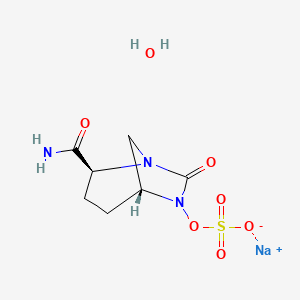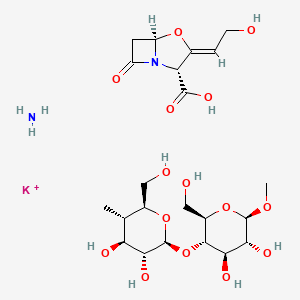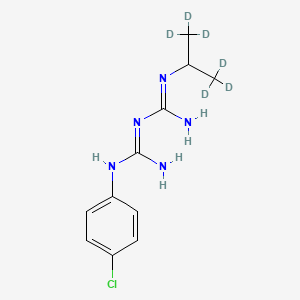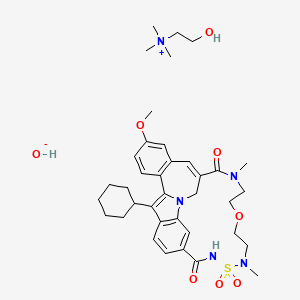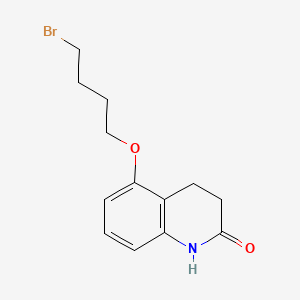
5-(4-Brombutoxy)-3,4-dihydro-1H-chinolin-2-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinolin-2-one derivatives, including compounds similar to 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one, often involves catalyzed reactions and green chemistry approaches. For instance, one method for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives utilizes ammonium acetate in ethanol, highlighting operational simplicity and environmental friendliness (Lei, Ma, & Hu, 2011). Another approach employs palladium-catalyzed cross-coupling reactions for the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, using 4-hydroxyquinolin-2(1H)-ones as starting materials, demonstrating efficiency and concise methodology (Wang, Xing, Xue, Gao, & Fang, 2013).
Molecular Structure Analysis
Molecular structure analysis of quinolin-2-one derivatives often involves X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of a related compound, 5-(3-hydroxy-3-methylbutyl)-5-hydroxybenzo[f]quinoxalin-6(5H)-one, was elucidated to reveal its conformation and intermolecular hydrogen bonding patterns (Simone et al., 2006).
Chemical Reactions and Properties
Quinolin-2-one derivatives undergo various chemical reactions, such as regioselective cross-coupling, to yield substituted or functionalized molecules. The palladium-catalyzed regioselective cross-coupling of 3-bromo-4-tosyloxyquinolin-2(1H)-one with arylboronic acid offers a practical route to synthesize 3,4-disubstituted quinolin-2(1H)-ones, demonstrating the versatility of these compounds in synthetic chemistry (Wang, Fan, & Wu, 2007).
Physical Properties Analysis
The physical properties of quinolin-2-one derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data for 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one are not provided, similar compounds' properties can be inferred through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and photophysical properties, of quinolin-2-one derivatives, are influenced by their molecular structure. For example, the introduction of substituents can affect the electron density and thus the reactivity of the molecule. Studies on related compounds, such as dibenzyltin(IV) complexes of quinolin-8-olates, offer insights into the coordination chemistry and potential catalytic applications of quinolin-2-one derivatives (Baul et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthese von Anti-Krebs-Verbindungen
Die Verbindung wird bei der Synthese neuer Anti-Krebs-Mittel eingesetzt. Ihre Struktur ist entscheidend für die Bildung von Verbindungen, die Aktivität gegen verschiedene Krebszelllinien zeigen. Die Wittig-Reaktion, eine gängige Methode zur Synthese von Alkenen, verwendet häufig Zwischenprodukte wie 5-(4-Brombutoxy)-3,4-dihydro-1H-chinolin-2-on bei der Herstellung pharmakologisch aktiver Moleküle {svg_1}.
Entwicklung von Anti-Virus-Medikamenten
Ähnlich ihrer Rolle bei Anti-Krebs-Verbindungen dient diese Chemikalie als Vorläufer bei der Synthese von Anti-Virus-Medikamenten. Die Möglichkeit, die Chinolinonstruktur zu manipulieren, ermöglicht die Entwicklung von Molekülen, die in die Replikationsprozesse von Viren eingreifen können {svg_2}.
Ultraschall-gestützte Synthese
Die Verbindung wird bei der ultraschall-gestützten Synthese eingesetzt, einer Form der grünen Chemie, die die Reaktionsgeschwindigkeit und Ausbeute erhöht und gleichzeitig die Umweltbelastung reduziert. Diese Technik ist besonders nützlich bei der Synthese komplexer organischer Moleküle, einschließlich derer, die von this compound abgeleitet sind {svg_3}.
Kohlendioxid-Abscheidung und -Nutzung
Derivate von this compound werden zur Abscheidung und Nutzung von Kohlendioxid eingesetzt. Diese Anwendung ist entscheidend für die Entwicklung nachhaltiger chemischer Prozesse, die zur Reduzierung von Treibhausgasemissionen beitragen {svg_4}.
Synthese von fortschrittlichen Materialien
Die vielseitige Struktur der Verbindung macht sie für die Synthese von fortschrittlichen Materialien geeignet. Diese Materialien haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Elektronik, Photonik und Nanotechnologie {svg_5}.
Forschung zu Methoden der organischen Synthese
Forscher verwenden this compound, um neue Methoden in der organischen Synthese zu erforschen. Seine Reaktivität und seine funktionellen Gruppen machen es zu einer ausgezeichneten Modellverbindung für die Untersuchung neuer Reaktionswege und -mechanismen {svg_6}.
Safety and Hazards
“5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one” is classified as a pharmaceutical analytical impurity . It is not meant for administration to humans or animals . Safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-5H,1-2,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGHRGDAMRCRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)
